molecular formula C8H8BrNO2 B1374813 1-(5-Bromo-2-methoxypyridin-3-yl)ethanone CAS No. 1256811-02-5

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone

Cat. No.: B1374813
CAS No.: 1256811-02-5
M. Wt: 230.06 g/mol
InChI Key: LXKMRWKPTVIQLG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 It is a pyridine derivative, characterized by the presence of a bromine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-methoxypyridine followed by a Friedel-Crafts acylation reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-methoxypyridine is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and acylation processes under controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxypyridin-3-yl)ethanone involves its interaction with specific molecular targets. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-3-methoxypyridin-2-yl)ethanone: Similar structure but with different substitution pattern on the pyridine ring.

    1-(5-Bromo-2-methylpyridin-3-yl)ethanone: Similar structure with a methyl group instead of a methoxy group.

    3-Amino-5-bromo-2-methoxypyridine: Similar structure with an amino group instead of an ethanone group.

Uniqueness

1-(5-Bromo-2-methoxypyridin-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the pyridine ring enhances its versatility in synthetic applications and its potential as a pharmacophore in medicinal chemistry .

Properties

IUPAC Name

1-(5-bromo-2-methoxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMRWKPTVIQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744270
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256811-02-5
Record name 1-(5-Bromo-2-methoxypyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-N,2-dimethoxy-N-methylnicotinamide (5.0 g, 18.18 mmol) in THF (50 mL), MeMgBr (10 mL, 30.0 mmol) was added dropwise at −78° C. The reaction mixture was stirred at 20° C. overnight. Then the reaction mixture was added to NH4Cl solution. The mixture was extracted with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified using column chromatography (eluted with petroleum ether:EtOAc=10:1) to provide 1-(5-bromo-2-methoxypyridin-3-yl)ethanone (3.0 g, yield: 71%). 1H-NMR (CDCl3, 400 MHz) δ 8.33 (d, J=2.4 Hz, 1H), 8.19 (d, J=2.4 Hz, 1H), 4.03 (s, 3H), 2.63 (s, 3H). MS (M+H)+: 230/232
Name
5-bromo-N,2-dimethoxy-N-methylnicotinamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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